molecular formula C8H6F2O B1652237 (S)-2-(3,4-Difluorophenyl)oxirane CAS No. 1414348-36-9

(S)-2-(3,4-Difluorophenyl)oxirane

Cat. No. B1652237
CAS RN: 1414348-36-9
M. Wt: 156.13 g/mol
InChI Key: UNJRFWWCCAHSRB-QMMMGPOBSA-N
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Description

(S)-2-(3,4-Difluorophenyl)oxirane, also known as DFPO, is a chiral epoxide that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile building block that can be used to synthesize a variety of compounds with potential biological activities.

Scientific Research Applications

  • Synthesis of Antifungal Agents : A study by Miyauchi and Ohashi (1995) explored the synthesis of SM-9164, a biologically active enantiomer of the antifungal agent SM-8668, using a new optical resolution method that involved (S)-2-(3,4-Difluorophenyl)oxirane (Miyauchi & Ohashi, 1995). Additionally, Tasaka et al. (1993) synthesized optically active oxiranes, including this compound, for the development of antifungal azoles with potent antifungal activity (Tasaka et al., 1993).

  • Polymer Chemistry : Merlani et al. (2015) used 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane in a cationic polymerization process to create polymers with potential intramolecular charge transfer interactions. This study highlights the utility of substituted oxiranes in polymer chemistry (Merlani et al., 2015).

  • Synthesis of Hypoglycemic Agents : Eistetter and Wolf (1982) synthesized 2-(phenylalkyl)oxirane-2-carboxylic acids, which showed remarkable blood glucose lowering activities in rats. This indicates the potential of oxirane derivatives in the synthesis of hypoglycemic agents (Eistetter & Wolf, 1982).

  • Crystallographic Characterization : Patel, Talele, and Fronczek (2009) provided a detailed crystallographic characterization of a related compound, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, crucial for the synthesis of azole antifungal drugs (Patel et al., 2009).

  • Chiral Resolution Reagents : Rodríguez-Escrich et al. (2005) discussed the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a versatile reagent for determining the enantiomeric excess of α-chiral amines, highlighting its utility in stereochemical analysis (Rodríguez-Escrich et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-(3,4-Difluorophenyl)oxirane involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-Difluorophenylacetic acid", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Epichlorohydrin", "Sulfuric acid", "Sodium sulfate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 3,4-Difluorophenylacetic acid to 3,4-Difluorophenylacetaldehyde", "React 3,4-Difluorophenylacetic acid with sodium hydroxide and hydrogen peroxide in water to form 3,4-Difluorophenylacetaldehyde", "Step 2: Reduction of 3,4-Difluorophenylacetaldehyde to (S)-3,4-Difluorophenylethanol", "React 3,4-Difluorophenylacetaldehyde with sodium borohydride in ethanol to form (S)-3,4-Difluorophenylethanol", "Step 3: Epoxidation of (S)-3,4-Difluorophenylethanol to (S)-2-(3,4-Difluorophenyl)oxirane", "React (S)-3,4-Difluorophenylethanol with epichlorohydrin in the presence of sulfuric acid and sodium sulfate in ethyl acetate to form (S)-2-(3,4-Difluorophenyl)oxirane" ] }

CAS RN

1414348-36-9

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

IUPAC Name

(2R)-2-(3,4-difluorophenyl)oxirane

InChI

InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1

InChI Key

UNJRFWWCCAHSRB-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=CC(=C(C=C2)F)F

SMILES

C1C(O1)C2=CC(=C(C=C2)F)F

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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